molecular formula C9H17NO3S B1170778 RCK protein CAS No. 172930-00-6

RCK protein

Cat. No.: B1170778
CAS No.: 172930-00-6
Attention: For research use only. Not for human or veterinary use.
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Description

The RCK protein is a high-purity, recombinant protein provided for basic life science research. It is intended for use in various experimental applications, which may include enzyme kinetics assays, protein-protein interaction studies, structural analysis, and as a component in complex biochemical pathway reconstitution. Researchers value this reagent for its role in investigating specific cellular mechanisms. The protein is manufactured under strict quality control procedures to ensure batch-to-batch consistency, activity, and stability. It is supplied in a [state buffer formulation] at a concentration of [concentration]. Applications: This product is suitable for use in techniques such as Western Blot (WB), Immunoprecipitation (IP), and Enzyme-Linked Immunosorbent Assay (ELISA). Disclaimer: This product is labeled with the statement "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic procedures, nor for human, veterinary, or household use.

Properties

CAS No.

172930-00-6

Molecular Formula

C9H17NO3S

Synonyms

RCK protein

Origin of Product

United States

Chemical Reactions Analysis

Structural Basis of RCK Domains

RCK domains are evolutionarily conserved regulatory modules found in prokaryotic K⁺ transporters and eukaryotic Ca²⁺-activated K⁺ channels. Key structural features include:

  • Rossmann-fold topology : Facilitates nucleotide binding (e.g., ATP/ADP) via a conserved α/β sandwich structure .

  • Salt bridge and dimer interface : A hydrophobic dimer interface stabilizes domain interactions, while a salt bridge (e.g., between Asp residue and Arg/Lys) maintains structural integrity .

Chemical Reactions in RCK-Mediated Ion Channel Regulation

RCK domains regulate ion flux through conformational changes triggered by ligand binding:

ATP/ADP Binding and Hydrolysis

  • ATP binding : Induces dimerization of RCK domains in prokaryotic K⁺ channels, closing the channel pore .

  • ADP/ATP exchange : Modulates the open probability of eukaryotic BK (Big Potassium) channels by altering Ca²⁺ sensitivity .

LigandEffect on RCK ConformationIon Channel State
ATPDimer stabilizationClosed
ADPPartial dimer separationOpen

RCK in Bacterial Pathogenesis

The Salmonella Rck invasin mimics host ligands to trigger EGFR (Epidermal Growth Factor Receptor) signaling, enabling bacterial internalization :

Key Chemical Reactions

  • EGFR Autophosphorylation :

    • Rck binding induces EGFR dimerization and autophosphorylation at Tyr1173 in its cytoplasmic tail .

    • Reaction:

      EGFR dimer +ATPp Tyr EGFR+ADP\text{EGFR dimer }+\text{ATP}\rightarrow \text{p Tyr EGFR}+\text{ADP}
  • c-Src Kinase Activation :

    • Phosphorylated Tyr1173 recruits c-Src via its SH2 domain, activating its kinase activity .

    • Downstream signaling triggers actin remodeling and bacterial engulfment.

Enzymatic Interactions and Redox Sensitivity

RCK domains in some bacterial K⁺ transporters exhibit redox-sensitive cysteine residues that modulate channel activity:

  • Disulfide bond formation : Oxidative stress induces Cys-Cys crosslinking, locking the channel in an open state .

  • Thiol reduction : Glutathione (GSH) reduces disulfide bonds, restoring regulatory ATP sensitivity .

Research Advancements and Tools

Recent studies leverage chemical probes to dissect RCK functions:

  • Fluorogenic sulfenic acid probes (e.g., CysOx1/CysOx2): Detect redox-modified cysteines in RCK-containing proteins .

  • Kinase inhibitors : Compounds like SB-216763 (GSK3 inhibitor) reveal crosstalk between kinase signaling and RCK-mediated invasion .

Comparison with Similar Compounds

Eukaryotic vs. Prokaryotic RCK Domains

Feature Human BK Channel RCK1 MthK RCK (Prokaryotic) B. subtilis KtrA/KtrC
Ligand specificity Ca²⁺ Ca²⁺ c-di-AMP
Secondary structure Ca²⁺ binding reduces α-helix content (e.g., WT-RCK1: 32% α-helix → 28% with Ca²⁺) Ca²⁺ induces β-strand formation at inter-domain interfaces N/A (structural data limited)
Binding sites 3 Ca²⁺ sites per RCK domain 3 Ca²⁺ sites per domain; 24 sites per channel c-di-AMP binds to N-terminal subdomain
Oligomerization Tetrameric assembly in BK channels Octameric gating ring Octameric ring (KtrA)
Sequence identity ~30% with MthK RCK ~30% with human RCK1 KtrA-KtrC: 55%; KtrB-KtrD: 36%

Key Structural Findings

  • Human BK RCK1 : Ca²⁺ binding induces a decrease in α-helical content (32% → 28%) and an increase in β-strand formation (22% → 25%), as shown by circular dichroism (CD) spectroscopy .
  • MthK RCK : Crystal structures (PDB: 1LNQ, 2FY8) reveal that Ca²⁺ binding reorients adjacent RCK domains, widening the gating ring to open the channel pore .
  • Bacterial KtrA : Forms an octameric ring that binds c-di-AMP to regulate K⁺ flux under hyperosmotic stress .

Functional Mechanisms

  • Calcium Activation : In both BK and MthK channels, Ca²⁺ binding stabilizes interdomain interactions, promoting channel opening. However, MthK exhibits a higher Ca²⁺ sensitivity (24 binding sites per channel) compared to BK .
  • Second Messengers : Bacterial RCK proteins (e.g., KtrA) are modulated by c-di-AMP, a nucleotide second messenger absent in eukaryotic RCK systems .
  • Allostery : Structural comparisons show that Ca²⁺-free RCK domains adopt a "closed" conformation, while ligand binding induces a ~10° rotation between subunits, enabling pore dilation .

Research Implications and Outstanding Questions

  • Therapeutic Potential: Human BK channels are targets for hypertension and neurological disorders. Small molecules mimicking RCK-Ca²⁺ interactions could modulate channel activity .
  • Evolutionary Divergence : Despite low sequence homology (~30%), RCK domains in prokaryotes and eukaryotes share conserved ligand-binding mechanisms, suggesting an ancient evolutionary origin .
  • Unresolved Issues : The role of bacterial RCK proteins in pathogenicity (e.g., Salmonella Ktr systems) and the structural basis of c-di-AMP binding in KtrA/KtrC remain poorly characterized .

Data Tables

Table 1: Secondary Structure Changes in Human RCK1 Upon Ca²⁺ Binding

Condition α-Helix (%) β-Strand (%) Random Coil (%)
WT-RCK1 (0.00058 µM Ca²⁺) 32 22 46
WT-RCK1 (+Ca²⁺) 28 25 47
D362/367A-RCK1 (mutant) 24 20 56

Table 2: Calcium-Binding Site Comparison

Channel RCK Domains per Channel Ca²⁺ Sites per RCK Total Ca²⁺ Sites Activation EC₅₀ (µM)
MthK 8 3 24 ~10–20
BK 4 3 12 ~1–10

Preparation Methods

Prokaryotic Expression Systems

The rck gene, often plasmid-borne in Salmonella subsp. enterica, is typically expressed in Escherichia coli due to its scalability and cost-effectiveness. BL21(DE3) strains are preferred for their high protein yield and compatibility with T7 promoters. For example, RCK from Salmonella Typhimurium is cloned into pET vectors with a His-tag for downstream purification. However, prokaryotic systems may lack post-translational modifications, necessitating eukaryotic alternatives for studies requiring native-like folding.

Eukaryotic Expression Systems

For eukaryotic RCK variants like human DEAD-box protein rck/p54, baculovirus-mediated expression in insect cells (e.g., Sf9) or mammalian systems (e.g., HEK293) ensures proper phosphorylation and RNA-binding activity. These systems achieve 70–80% solubility but require optimization of transfection conditions and longer cultivation times.

Table 1: Comparison of RCK Expression Systems

SystemYield (mg/L)Solubility (%)Post-Translational Modifications
E. coli (BL21)50–10040–60None
Insect Cells (Sf9)10–3070–80Phosphorylation, Glycosylation
Mammalian (HEK293)5–1560–70Full eukaryotic modifications

Protein Extraction and Solubilization Strategies

Mechanical and Chemical Lysis

RCK extraction from Salmonella or recombinant cells employs RIPA buffer (25 mM Tris-HCl, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate) supplemented with protease inhibitors. Mechanical disruption via sonication (3 × 30 s pulses at 20 kHz) achieves >90% cell lysis efficiency, while enzymatic methods (lysozyme for Gram-negative bacteria) reduce shear-induced denaturation.

Solubilization of Membrane-Associated RCK

RCK’s outer membrane localization in Salmonella necessitates detergents like Triton X-100 (0.1–1%) or CHAPS (3–[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) to prevent aggregation. For cytoplasmic variants, urea (4–6 M) or arginine (0.5 M) enhances solubility without disrupting secondary structures.

Chromatographic Purification Techniques

Affinity Chromatography

Immobilized metal affinity chromatography (IMAC) using Ni-NTA resin is standard for His-tagged RCK, achieving >95% purity in one step. Elution with 250 mM imidazole yields 10–15 mg of protein per liter of culture. GST-tagged RCK benefits from glutathione-Sepharose, though cleavage with thrombin or TEV protease adds complexity.

Ion Exchange and Size Exclusion Chromatography

Anion exchange (Q Sepharose) at pH 8.0 resolves RCK isoforms, while size exclusion chromatography (Superdex 200) removes aggregates and confirms monodispersity. A two-step protocol combining IMAC and SEC achieves >99% purity for crystallography studies.

Table 2: Purification Performance Metrics

MethodPurity (%)Recovery (%)Key Applications
Ni-NTA IMAC95–9870–80Initial capture, His-tagged RCK
Glutathione-Sepharose90–9560–70GST fusion proteins
Q Sepharose (IEX)85–9050–60Charge variant separation
Superdex 200 (SEC)>9940–50Aggregate removal, polishing

Characterization and Functional Validation

Structural and Purity Analysis

SDS-PAGE and Western blotting with anti-RCK antibodies confirm molecular weight (~54 kDa for rck/p54) and absence of degradation. Mass spectrometry (MALDI-TOF) identifies post-translational modifications, such as phosphorylation at Ser283 in human rck/p54.

Functional Assays

  • Complement Resistance Assay : Salmonella RCK’s ability to inhibit C5b-C9 membrane attack complex formation is quantified using serum bactericidal assays.

  • RNA Helicase Activity : DEAD-box RCK variants are tested via ATP-dependent unwinding of double-stranded RNA substrates (e.g., c-myc IRES RNA), monitored by gel shift or fluorescence polarization.

Applications in Research and Therapeutics

Pathogenesis Studies

RCK’s role in Salmonella virulence is validated using knockout strains, which show 10-fold reduced survival in human serum compared to wild-type. Structural studies reveal that residue Gly38 in the first extracellular loop is critical for invasin function.

RNA Metabolism and Cancer

Human rck/p54 regulates c-myc IRES-dependent translation, and overexpression in HeLa cells induces G2/M arrest, highlighting its potential as a therapeutic target in lymphoma .

Q & A

Q. What are the primary structural characteristics of RCK domains, and how are they studied experimentally?

RCK (Regulator of Conductance of K⁺) domains are structural motifs critical for ion channel regulation. Their architecture often includes conserved nucleotide-binding folds (e.g., Rossmann folds) and dimerization interfaces. Structural studies employ X-ray crystallography (e.g., KtrC domain resolved at 2.8 Å ) and cryo-electron microscopy to visualize conformational changes during ion transport. For bacterial RCK homologs (e.g., Rck in Salmonella), sequence alignment tools (NCBI BLAST) and databases like RCSB PDB are used to compare homology with virulence proteins like PagC and Ail .

Q. What functional roles do RCK proteins play in potassium transport and bacterial pathogenesis?

In potassium channels (e.g., KtrAB system), RCK domains bind ATP/c-di-AMP to regulate K⁺ flux, studied via electrophysiological patch-clamp assays and ion flux measurements . In pathogens like Salmonella typhimurium, the Rck outer membrane protein confers serum resistance by inhibiting complement-mediated lysis. Functional validation involves gene knockout models (e.g., Δrck mutants) and serum survival assays .

Q. What methodologies are commonly used to study RCK-protein interactions in cellular systems?

  • Co-immunoprecipitation (Co-IP) and yeast two-hybrid screens identify binding partners (e.g., APP mRNA stabilization by rck/p54 ).
  • Pull-down assays with recombinant RCK domains (e.g., GST-tagged constructs) assess interactions with signaling molecules like c-di-AMP .
  • Fluorescent tagging (e.g., GFP fusion proteins) tracks subcellular localization in live cells .

Advanced Research Questions

Q. How can researchers resolve contradictions between RCK’s ion transport role and its involvement in RNA regulation?

Discrepancies arise from context-dependent functions (e.g., rck/p54 in mRNA stability vs. KtrC in K⁺ transport). To address this:

  • Use tissue-specific CRISPR knockouts to isolate phenotypes.
  • Perform cross-linking immunoprecipitation (CLIP-seq) to map RNA-protein interactions .
  • Compare phylogenetic conservation of RCK domains across species to identify functional divergence .

Q. What experimental designs are optimal for determining RCK conformational changes during ion channel gating?

  • Cryo-EM with time-resolved sampling captures intermediate states of RCK domains during ATP/c-di-AMP binding .
  • Single-molecule FRET monitors real-time structural shifts in purified RCK proteins.
  • Molecular dynamics simulations predict residue-level contributions to gating mechanics, validated by alanine scanning mutagenesis .

Q. How can researchers distinguish between functional redundancy and specificity among RCK homologs in bacterial systems?

  • Domain-swapping experiments (e.g., replacing Salmonella Rck with homologs from Yersinia) test complementation of serum resistance .
  • Quantitative proteomics (e.g., SILAC) measures expression levels of RCK homologs under stress.
  • Structural superposition tools (e.g., PyMOL) identify divergent regions in homologs that dictate ligand specificity .

Q. What strategies mitigate variability in RCK-related experimental models (e.g., bacterial strains or eukaryotic cell lines)?

  • Standardize growth conditions (e.g., NIH guidelines for preclinical studies ).
  • Use isogenic strains (e.g., E. coli with/without plasmid-borne rck) to control genetic background .
  • For eukaryotic studies (e.g., SH-SY5Y neuroblastoma cells), employ stable transfectants with inducible RCK overexpression and include non-transfected controls .

Q. How should researchers approach conflicting data on RCK’s role in amyloid precursor protein (APP) regulation?

  • Validate RNA-protein interactions via RNA electrophoretic mobility shift assays (EMSAs) using APP 3′-UTR probes .
  • Perform knockdown/rescue experiments (siRNA + recombinant RCK) to confirm dose-dependent effects on APP mRNA.
  • Use dual-luciferase reporters to dissect cis-elements in APP mRNA responsible for RCK binding .

Methodological Resources

  • Structural Data : RCSB PDB provides RCK domain coordinates (e.g., PDB ID 4X6J for KtrC ).
  • Gene Expression : NCBI RefSeq and BLAST tools identify RCK homologs.
  • Experimental Reporting : Follow Beilstein Journal guidelines for detailed method replication .

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